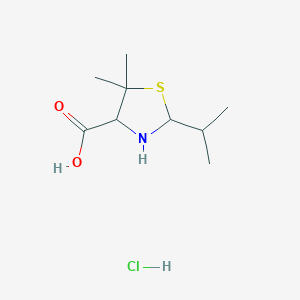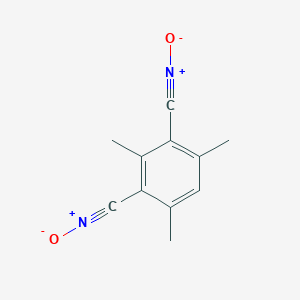
Bis(ethylenediamine)palladium(II) chloride
Overview
Description
Synthesis Analysis
The synthesis of Bis(ethylenediamine)palladium(II) chloride involves complex formation reactions . One method involves the catalytic hydrogenation of p-nitrophenylhydroquinolines with 5-oxo- and 5-oxime functional groups in the presence of heterogeneous palladium complex catalysts .Molecular Structure Analysis
The crystal structure of Bis(ethylenediamine)palladium(II) chloride has been studied extensively . The complex is formed by the coordination of two ethylenediamine molecules and one chloride ion to a central palladium atom .Chemical Reactions Analysis
The kinetics of chloride ion substitution in bis-ethylenediamine complexes of palladium (II) have been investigated. The reaction between N-and N,N?-methyl ethylenediamines and palladium (II) chloro complexes in aqueous acid medium has also been studied .Physical And Chemical Properties Analysis
Bis(ethylenediamine)palladium(II) chloride is a white crystalline solid that is soluble in water and other organic solvents. More detailed physical and chemical properties may be available in specific scientific literature.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pd(en)₂Cl₂ serves as a catalyst in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals. For instance, it catalyzes the formation of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazoles , compounds with potential therapeutic properties .
Sonogashira Coupling Reactions
This compound is employed in Sonogashira coupling reactions, a pivotal process in forming carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is fundamental in creating complex molecules for organic electronics and pharmaceuticals .
Self-Assembly of Complex Structures
Researchers use Pd(en)₂Cl₂ to facilitate the self-assembly of ring-in-ring complexes. These structures are studied for their potential applications in molecular recognition and as building blocks for more complex chemical architectures .
Metal Binding with Glycose Phosphates
Pd(en)₂Cl₂ reacts with glycose phosphates to form metal-bound complexes. These complexes are significant in studying the interactions between metals and biological molecules, which is essential for bioinorganic chemistry .
Synthesis of Metallacalix[n]arenes
The compound is a reactant in the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix[n]arenes. These are large, cyclic structures that have potential applications in catalysis and materials science .
Catalysis of Cross-Coupling Reactions
Pd(en)₂Cl₂ is a versatile catalyst for various cross-coupling reactions, including Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings. These reactions are fundamental in constructing complex organic molecules for drug development and materials science .
Mechanism of Action
Target of Action
Bis(ethylenediamine)palladium(II) chloride is primarily used as a catalyst in various organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Bis(ethylenediamine)palladium(II) chloride facilitates the reaction process by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary complexes that allow the reaction to proceed more easily .
Biochemical Pathways
The specific biochemical pathways affected by Bis(ethylenediamine)palladium(II) chloride depend on the particular reaction it is catalyzing. For example, it can be used in hydrogenation and coupling reactions . In these reactions, it facilitates the breaking and forming of chemical bonds, leading to the production of the desired products .
Pharmacokinetics
Its bioavailability in a reaction is determined by its concentration and the conditions of the reaction .
Result of Action
The result of Bis(ethylenediamine)palladium(II) chloride’s action is the successful completion of the catalyzed reaction, leading to the formation of the desired products . At a molecular level, this involves the breaking and forming of chemical bonds. At a cellular level, the effects would depend on the specific reactants and products involved in the reaction .
Safety and Hazards
properties
IUPAC Name |
dichloropalladium;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQNUWZQXYUDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Cl2N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylenediamine)palladium(II) chloride | |
CAS RN |
13963-53-6 | |
| Record name | Bis(ethylenediamine)palladium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the crystal structure of Bis(ethylenediamine)palladium(II) chloride?
A1: The crystal structure of Bis(ethylenediamine)palladium(II) chloride has been determined using X-ray crystallography. [, ] The studies revealed that the palladium(II) ion is coordinated to two ethylenediamine ligands in a square planar geometry. [] Additionally, research on similar palladium(II) and nickel(II) complexes, which often exhibit similar coordination geometries, provides further insights into the structural characteristics of such compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)






![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)

